molecular formula C8H12N2O2S B581362 tert-Butyl thiazol-4-ylcarbamate CAS No. 1235406-42-4

tert-Butyl thiazol-4-ylcarbamate

Cat. No. B581362
Key on ui cas rn: 1235406-42-4
M. Wt: 200.256
InChI Key: NNPOFSOQPYVUDW-UHFFFAOYSA-N
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Patent
US09145407B2

Procedure details

Thiazole-4-carboxylic acid (6.46 g, 50.0 mmol) was slurried in tert-butyl alcohol (280 mL). Triethylamine (7.68 mL, 55.1 mmol) and diphenylphosphonic azide (11.9 mL, 55.1 mmol) were added and the reaction mixture heated at reflux for 18 hours. The reaction mixture was concentrated in vacuo and the residue dissolved in ethyl acetate. The organics were washed successively with water, 5% aqueous citric acid solution, water, saturated aqueous sodium bicarbonate and brine. The organic phase was dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel chromatography (ISCO™ column, hexanes to ethyl acetate gradient elution) then triturated with 20% tert-butylmethyl ether in hexanes. The solid was collected by filtration and dried in vacuo to afford the title compound as a white solid (6.48 g).
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
7.68 mL
Type
reactant
Reaction Step Two
Name
diphenylphosphonic azide
Quantity
11.9 mL
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[C:4](C(O)=O)[N:3]=[CH:2]1.C([N:11]([CH2:14]C)CC)C.C1C=CC([O:22]P(OC2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1.[C:35]([OH:39])([CH3:38])([CH3:37])[CH3:36]>>[C:35]([O:39][C:14](=[O:22])[NH:11][C:4]1[N:3]=[CH:2][S:1][CH:5]=1)([CH3:38])([CH3:37])[CH3:36]

Inputs

Step One
Name
Quantity
6.46 g
Type
reactant
Smiles
S1C=NC(=C1)C(=O)O
Step Two
Name
Quantity
7.68 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
diphenylphosphonic azide
Quantity
11.9 mL
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
Step Three
Name
Quantity
280 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate
WASH
Type
WASH
Details
The organics were washed successively with water, 5% aqueous citric acid solution, water, saturated aqueous sodium bicarbonate and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (ISCO™ column, hexanes to ethyl acetate gradient elution)
CUSTOM
Type
CUSTOM
Details
then triturated with 20% tert-butylmethyl ether in hexanes
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC=1N=CSC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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